REACTION_CXSMILES
|
[Cl:1][C:2]1[NH:3][CH:4]([CH2:10][CH3:11])[C:5]([F:9])=[C:6]([Cl:8])[N:7]=1.[Mn]([O-])(=O)(=O)=O.[K+].Cl.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>O>[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([F:9])=[C:4]([CH2:10][CH3:11])[N:3]=1 |f:1.2,4.5.6|
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Name
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( ii )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC=1NC(C(=C(N1)Cl)F)CC
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Name
|
|
Quantity
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23 g
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Type
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reactant
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Smiles
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[Mn](=O)(=O)(=O)[O-].[K+]
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Name
|
|
Quantity
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260 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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30 mL
|
Type
|
reactant
|
Smiles
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Cl
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Name
|
|
Quantity
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14 g
|
Type
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reactant
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Smiles
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S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Name
|
|
Quantity
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42 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the temperature of the reaction below 20° C
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Type
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EXTRACTION
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Details
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After decolourisation of the mixture the product was extracted into ethyl acetate (250 ml)
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Type
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CONCENTRATION
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Details
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The organic layer was then concentrated
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Type
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CUSTOM
|
Details
|
to give an oil
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Type
|
CUSTOM
|
Details
|
The oil was partitioned between dichloromethane (50 ml) and 2N sodium hydroxide (105 ml)
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Type
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WASH
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Details
|
the organic layer was washed with 5% brine (100 ml)
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Type
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CONCENTRATION
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Details
|
The organic layer was concentrated
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C(=N1)Cl)F)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |